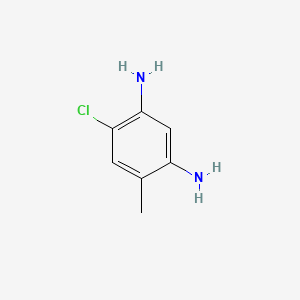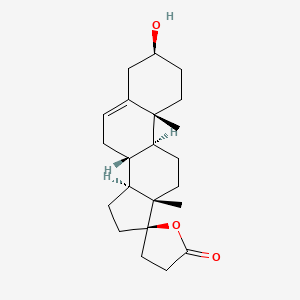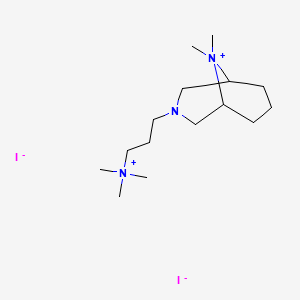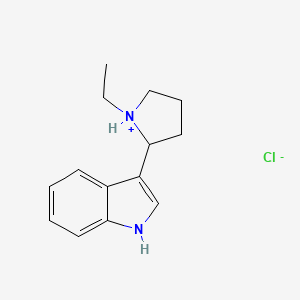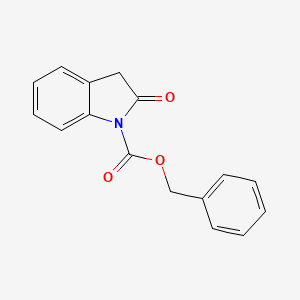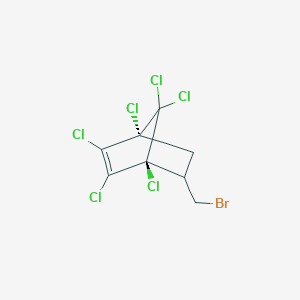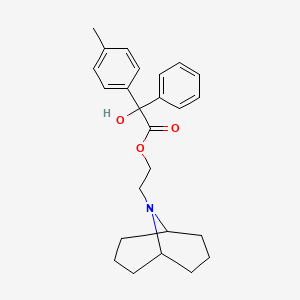
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane p-methylbenzilate is a complex organic compound known for its unique structure and properties This compound is characterized by a bicyclic structure with a hydroxyethyl group and a p-methylbenzilate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with ethylene oxide to introduce the hydroxyethyl group. This is followed by esterification with p-methylbenzoic acid to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzilate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzilate derivatives.
Aplicaciones Científicas De Investigación
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzilate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Azabicyclo(3.3.1)nonane derivatives: Compounds with similar bicyclic structures but different substituents.
Benzilate esters: Compounds with similar ester functional groups but different bicyclic moieties.
Uniqueness
What sets 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate apart is its unique combination of a bicyclic structure with a hydroxyethyl group and a p-methylbenzilate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1927-09-9 |
|---|---|
Fórmula molecular |
C25H31NO3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3 |
Clave InChI |
ATONNNVZMKPXCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




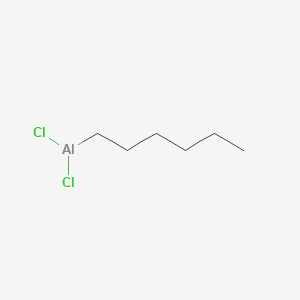
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
